REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[C:9]2[NH2:14])([O-])=O.[H][H]>C1(C)C=CC=CC=1.[Pd]>[C:4]1([NH2:1])[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([NH2:14])[C:10]=2[CH:11]=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C=CC=C(C2=CC=C1)N
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
On completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 42.5 mmol | |
AMOUNT: MASS | 6.72 g | |
YIELD: PERCENTYIELD | 97.5% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[C:9]2[NH2:14])([O-])=O.[H][H]>C1(C)C=CC=CC=1.[Pd]>[C:4]1([NH2:1])[C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([NH2:14])[C:10]=2[CH:11]=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C=CC=C(C2=CC=C1)N
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
On completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=2C(=CC=CC12)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 42.5 mmol | |
AMOUNT: MASS | 6.72 g | |
YIELD: PERCENTYIELD | 97.5% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |